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molecular formula C11H13NO B1640912 1H-Indole-3-ethanol, 5-methyl-

1H-Indole-3-ethanol, 5-methyl-

Cat. No. B1640912
M. Wt: 175.23 g/mol
InChI Key: QFEGDUATXAMDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446122B2

Procedure details

To a suspension of 4-methylphenylhydrazine hydrochloride (2.50 g, 15.7 mmol) in 1,4-dioxane (25 mL) and water (1.5 mL) was dropped neat 2,3-dihydrofuran (1.66 g, 23.6 mmol). After the addition, the mixture was heated at 95° C. for 4 hours. After cooling to room temperature, it was poured into ethyl ether, dried over magnesium sulfate, evaporated to dryness. Flash chromatography on silica gel provided 0.485 g (18%) of the title compound as a solid. 1H NMR (500 MHz, CDCl3) δ 7.95 (br, 1H), 7.41 (s, 1H), 7.27 (d, 1H), 7.05 (m, 2H), 3.90 (dd, 2H), 3.01 (t, 2H), 2.46 (s, 3H), 1.50 (t, br, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
18%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[O:11]1[CH:15]=[CH:14][CH2:13][CH2:12]1.C(OCC)C>O1CCOCC1.O>[CH3:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][CH:15]=[C:14]2[CH2:13][CH2:12][OH:11] |f:0.1|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.CC1=CC=C(C=C1)NN
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.66 g
Type
reactant
Smiles
O1CCC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(=CNC2=CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.485 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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